Product packaging for 4-(2,4-Difluorophenyl)oxan-4-amine(Cat. No.:CAS No. 1343080-01-2)

4-(2,4-Difluorophenyl)oxan-4-amine

Cat. No.: B1428948
CAS No.: 1343080-01-2
M. Wt: 213.22 g/mol
InChI Key: ZPXBPIHUFAUKEM-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)oxan-4-amine (CID: 63220130) is a chemical compound with a molecular formula of C11H13F2NO . This amine-containing tetrahydropyran (oxane) scaffold, functionalized with a 2,4-difluorophenyl group, is of significant interest in modern medicinal chemistry research. The presence of both fluorine atoms on the phenyl ring can profoundly influence the molecule's properties, potentially affecting its lipophilicity, metabolic stability, and binding affinity in biological systems . Heterocyclic compounds like this oxan-4-amine are fundamental building blocks in drug discovery, found in over 85% of all FDA-approved pharmaceuticals . They are prized for their ability to engage in diverse intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for binding to enzyme active sites and biological receptors . Researchers can utilize this compound as a versatile synthetic intermediate or a core scaffold for constructing libraries of novel molecules targeting various diseases, including cancer . Its structure offers opportunities for further synthetic modification, making it a valuable tool for exploring structure-activity relationships (SAR) and optimizing lead compounds in therapeutic development programs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13F2NO B1428948 4-(2,4-Difluorophenyl)oxan-4-amine CAS No. 1343080-01-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-difluorophenyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-8-1-2-9(10(13)7-8)11(14)3-5-15-6-4-11/h1-2,7H,3-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXBPIHUFAUKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=C(C=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Oxane Based Scaffolds in Modern Chemical Research

The oxane ring, also known as tetrahydropyran (B127337) (THP), is a prevalent heterocyclic scaffold in a vast array of biologically active compounds and natural products. nih.gov Its frequent appearance in marketed drugs makes it a structure of significant interest to medicinal chemists. chemicalbook.com The popularity of the oxane scaffold can be attributed to several favorable characteristics. As a saturated heterocycle, it introduces three-dimensionality to a molecule, which can be crucial for effective binding to biological targets. nih.govchemicalbook.com Furthermore, the oxygen atom within the ring can act as a hydrogen bond acceptor, potentially enhancing the solubility and pharmacokinetic properties of a drug candidate. rsc.org

The incorporation of oxane rings can serve as a bioisosteric replacement for other groups. For instance, they have been considered as potential isosteres for gem-dimethyl groups and carbonyl derivatives in drug design. acs.org Research has also highlighted the development of synthetic methodologies to create functionalized oxane derivatives, such as tetrahydropyran-4-ones, which serve as versatile building blocks for more complex structures. researchgate.netresearchgate.net The continuous exploration of novel synthetic routes to access diverse oxane-based scaffolds underscores their importance in the ongoing quest for new therapeutic agents. worktribe.com

Significance of Difluorophenyl Moieties in Complex Molecular Architectures

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties. nih.gov The difluorophenyl group, in particular, offers a unique combination of electronic and steric effects that can significantly impact a compound's bioactivity and metabolic stability.

Fluorine is the most electronegative element, and its presence can alter the acidity (pKa) of nearby functional groups, influencing a molecule's absorption and distribution in the body. nih.gov The carbon-fluorine bond is also very strong, which can enhance metabolic stability by blocking sites susceptible to metabolism by enzymes like cytochrome P450. nih.govmdpi.com This increased stability can lead to a longer half-life and improved bioavailability of a drug. nih.gov

Furthermore, the introduction of fluorine can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes. nih.govmdpi.com The difluorophenyl moiety has been a key component in a number of successful drugs, where it has been shown to enhance biological activity and deactivate the aromatic ring against oxidative metabolism. mdpi.commdpi.com The unique properties conferred by the difluorophenyl group make it a valuable component in the design of novel therapeutics. nih.gov

Overview of Research Trajectories Involving 4 2,4 Difluorophenyl Oxan 4 Amine As a Synthetic Intermediate

The compound 4-(2,4-difluorophenyl)oxan-4-amine serves as a key building block in the synthesis of more elaborate molecules, primarily for pharmaceutical applications. Its structure combines the desirable features of the oxane scaffold and the difluorophenyl group, making it an attractive starting material for drug discovery programs. The primary amine group on the oxane ring provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse functionalities.

While specific research detailing the direct use of this compound is often found within the broader context of developing new therapeutic agents, its structural motifs are present in compounds investigated for various diseases. For example, the anti-cancer medication nirogacestat (B609584) contains a difluorophenyl group, highlighting the relevance of this moiety in oncology research. wikipedia.org The synthesis of such complex molecules often relies on the availability of versatile building blocks like this compound.

The general synthetic utility of related aminotetrahydropyran scaffolds is well-documented. They are used as reactants in the synthesis of compounds for the treatment of cancer, demonstrating the importance of this class of intermediates in medicinal chemistry. chemicalbook.com

Scope and Objectives of Scholarly Inquiry into 4 2,4 Difluorophenyl Oxan 4 Amine

Retrosynthetic Analysis and Strategic Disconnections of this compound

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inresearchgate.net For this compound, several strategic disconnections can be envisioned. A primary disconnection strategy involves cleaving the bond between the amine group and the oxane ring (C-N bond). This leads to a key intermediate, an oxan-4-one, and 2,4-difluoroaniline. This approach is advantageous as it simplifies the molecule into two key fragments that can be synthesized separately and then coupled.

Another logical disconnection point is the C-O bond within the oxane ring, characteristic of an ether linkage. amazonaws.com However, this approach can present challenges related to chemoselectivity, particularly when introducing other reactive functional groups. amazonaws.com A disconnection of the C-C bond between the phenyl ring and the oxane ring is also a viable strategy, often involving an organometallic addition to a ketone precursor.

The most common and strategically sound retrosynthetic approach is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

Generated code

This analysis highlights two main synthetic routes: one involving the reductive amination of a 4-(2,4-difluorophenyl)oxan-4-one intermediate, and another involving the addition of a 2,4-difluorophenyl organometallic reagent to an oxan-4-one precursor followed by amination.

Development of Novel Synthetic Pathways to this compound

Building upon the retrosynthetic analysis, chemists have developed both convergent and divergent synthetic pathways to access this compound and its analogs.

Convergent Synthesis Approaches

Convergent syntheses involve the independent synthesis of key fragments of the target molecule, which are then joined together in the final steps. This approach is often more efficient for complex molecules.

A common convergent strategy for this compound involves the synthesis of tetrahydro-4H-pyran-4-one as a key intermediate. google.com One method for preparing this intermediate involves the reaction of 3-chloropropionyl chloride and ethylene (B1197577) gas in the presence of aluminum trichloride, followed by hydrolysis and cyclization. google.com

Once the oxan-4-one is obtained, the 2,4-difluorophenyl group can be introduced via a Grignard reaction or other organometallic addition. The resulting tertiary alcohol can then be converted to the amine through a variety of methods, such as a Ritter reaction followed by hydrolysis, or a direct nucleophilic substitution of a suitable leaving group.

Divergent Synthesis Strategies

Divergent synthesis allows for the creation of a library of related compounds from a common intermediate. documentsdelivered.comrsc.orgresearchgate.net This is particularly useful for structure-activity relationship (SAR) studies in drug discovery.

Starting from a common precursor, such as 4-amino-oxan-4-carboxylic acid, various aryl or substituted aryl groups can be introduced. For instance, a dearomatization method has been utilized for the divergent synthesis of 4-amino indoles, which could be adapted for the synthesis of related 4-amino-4-aryl heterocycles. researchgate.net Another divergent approach could involve the modification of a pre-formed 4-amino-4-phenyloxane scaffold.

Optimization of Reaction Conditions for High-Yield and Selective Synthesis of this compound

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions.

Catalyst Development for Key Steps in this compound Synthesis

The choice of catalyst is crucial for several key transformations in the synthesis. For instance, in the reductive amination of the corresponding ketone, catalysts such as sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation with palladium on carbon are often employed.

In syntheses involving cross-coupling reactions to form the C-aryl bond, palladium or copper catalysts are frequently used. The development of more active and selective catalysts is an ongoing area of research to improve the efficiency of these reactions. For example, silver salts have been used to catalyze the synthesis of isoxazolo[5,4-b]pyridines, demonstrating the potential for metal-catalyzed reactions in constructing heterocyclic systems. researchgate.net

Solvent and Temperature Effects on Reaction Efficiency

The choice of solvent and the reaction temperature can significantly impact the yield and selectivity of the synthesis. For instance, in the synthesis of dihydrobenzofuran neolignans, acetonitrile (B52724) was found to provide a good balance between conversion and selectivity. scielo.br Solvent-free reaction conditions are also being explored as a greener and more efficient alternative. rsc.org

Temperature control is also critical. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. scielo.br Therefore, careful optimization of the temperature for each reaction step is necessary to maximize the yield of the desired product. For example, in the synthesis of tetrahydro-4H-pyran-4-one, the initial reaction is carried out at a controlled temperature below 10°C. google.com

Stereoselective Synthesis Approaches for Analogues of this compound

Chiral Auxiliary-Based Methodologies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a non-chiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgyoutube.com After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a reliable method for synthesizing enantiomerically pure compounds, making it a frequent choice during the early stages of drug discovery and development. wikipedia.org

The general process involves three key steps:

The chiral auxiliary is chemically bonded to the achiral substrate molecule. youtube.com

The resulting intermediate reacts with a reagent, where the steric and electronic properties of the auxiliary block one face of the molecule, forcing the reaction to occur on the other face with high selectivity. wikipedia.org

The auxiliary is cleaved from the newly synthesized chiral molecule, yielding the desired enantiomerically enriched product. youtube.com

For the synthesis of analogues of this compound, a potential strategy would involve attaching a chiral auxiliary to a precursor molecule. For instance, an N-acyl derivative of a chiral auxiliary could be used to direct the addition of a nucleophile or an electrophile to create the desired stereocenter at the C4 position of the oxane ring. rsc.org Classic examples of chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam, which have demonstrated high levels of stereocontrol in various transformations, including aldol (B89426) reactions and Michael additions. wikipedia.orgyoutube.com For example, camphorsultam was effectively used to asymmetrically construct the core oxazoline (B21484) ring in the total synthesis of manzacidin B, proving superior to an oxazolidinone auxiliary in achieving the desired stereoselectivity. wikipedia.org

Auxiliary TypeCommon ExamplesTypical Applications
Oxazolidinones Evans AuxiliariesAsymmetric aldol reactions, alkylations, and acylations.
Sultams Camphorsultam (Oppolzer's Sultam)Asymmetric Michael additions, cycloadditions, and alkylations.
BINOL-based Axially chiral BINOL auxiliariesAsymmetric alkylation of glycine (B1666218) derivatives to form uncommon amino acids. wikipedia.org
Menthol-based 8-phenylmenthol, trans-2-phenyl-1-cyclohexanolEarly examples used for directing various asymmetric reactions. wikipedia.org

Asymmetric Catalysis in Oxane Ring Formation

Asymmetric catalysis is a powerful alternative to chiral auxiliaries, offering the potential for higher efficiency as only a small, substoichiometric amount of a chiral catalyst is needed to generate large quantities of an enantiomerically enriched product. youtube.com This approach can be broadly divided into metal-based catalysis and organocatalysis.

Metal-based Asymmetric Catalysis: Transition metal complexes with chiral ligands are widely used to catalyze a vast array of chemical reactions. For the formation of chiral oxane rings, methods like asymmetric hydrogenation, epoxidation, or dihydroxylation of unsaturated precursors can establish key stereocenters. nih.gov For instance, rhodium-BINAP complexes have shown excellent enantioselectivity in the conjugate additions of organoboron compounds, a reaction type that could be adapted to form the C-C bond between the phenyl ring and the oxane precursor. nih.gov Similarly, the Sharpless asymmetric epoxidation, which uses a titanium-tartrate complex, is a foundational method for creating chiral building blocks like glycidol, which can serve as a precursor for more complex heterocyclic systems. nih.gov

Organocatalysis: This sub-discipline uses small, chiral organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. youtube.com Proline and its derivatives are prominent organocatalysts, capable of activating substrates by forming nucleophilic enamines or electrophilic iminium ions. youtube.com For example, imidazolidinone catalysts developed by the MacMillan group, which can be derived from amino acids like phenylalanine, effectively catalyze asymmetric Diels-Alder reactions by forming a chiral iminium ion with the dienophile. youtube.com This lowers the LUMO energy of the dienophile, accelerating the reaction and allowing the catalyst's chiral scaffold to direct the approach of the diene, thus controlling the stereochemical outcome. youtube.com Such a strategy could be envisioned for constructing the oxane ring system through a stereoselective cycloaddition.

Green Chemistry Principles Applied to the Synthesis of Oxane-4-amine Derivatives

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact, reduce waste, and enhance safety and efficiency. nih.govijpsjournal.comacs.org These principles are highly relevant to the multi-step syntheses typical for complex molecules like this compound and its derivatives.

Atom Economy and E-Factor Considerations

Atom Economy: Developed by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. primescholars.com It provides a fundamental assessment of a reaction's efficiency at the atomic level. chembam.com Addition reactions, for example, are inherently 100% atom-economical, whereas elimination and substitution reactions generate byproducts, thus lowering their atom economy. primescholars.com

Formula for Percent Atom Economy (% AE): % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100 primescholars.com

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is a more holistic metric that quantifies the amount of waste generated per unit of product. chembam.com It is defined as the total mass of waste produced divided by the mass of the final product. An ideal E-Factor is 0. libretexts.org The pharmaceutical industry traditionally has very high E-Factors (often between 25 and 100 or even higher), reflecting the complexity of the syntheses and extensive use of solvents and reagents during reactions and purifications. chembam.com

Industry SectorTypical E-Factor Range
Oil Refining< 0.1
Bulk Chemicals<1 - 5
Fine Chemicals5 - 50
Pharmaceuticals 25 - >100

Data sourced from ChemBAM. chembam.com

By optimizing reaction pathways to favor atom-economical steps and minimizing waste streams, the E-Factor for the synthesis of oxane-4-amine derivatives can be significantly reduced. researchgate.net

Use of Sustainable Solvents and Reagents

Solvents account for a significant portion of the mass and energy consumption in pharmaceutical manufacturing and are a major source of waste. pharmafeatures.com Green chemistry promotes the use of safer, more sustainable solvents or, ideally, solvent-free reaction conditions. ijpsjournal.compharmafeatures.com

Sustainable Solvents: Water is a highly desirable green solvent due to its non-toxicity and availability. nd.edu While the solubility of many organic compounds in water is limited, this can sometimes be overcome through techniques like using co-solvents or phase-transfer catalysts. Other green solvents include ethanol, which is biodegradable, and supercritical fluids like carbon dioxide (scCO₂). ijpsjournal.comnd.edu Supercritical CO₂ is non-toxic and allows for easy product separation through simple depressurization. ijpsjournal.com Deep eutectic solvents (DES), such as a mixture of glucose and urea, are also emerging as inexpensive and effective green reaction media for synthesizing heterocyclic compounds like piperidin-4-one derivatives. asianpubs.org

Solvent-Free and Alternative Energy Inputs: Conducting reactions without a solvent (neat) or using mechanochemistry (grinding) can dramatically reduce waste and energy usage. pharmafeatures.comresearchgate.net Microwave-assisted synthesis is another energy-efficient technique that can accelerate reaction times and increase yields, often in the absence of a traditional solvent. researchgate.netnih.gov For example, the synthesis of paracetamol has been achieved with high yield in just three minutes using solvent-free microwave irradiation. ijpsjournal.com These green approaches offer significant potential for improving the synthesis of this compound analogues. ajgreenchem.com

Elucidation of Reaction Mechanisms in the Formation of this compound

The synthesis of this compound involves the creation of a quaternary carbon center on an oxane ring, a process that requires careful control of reaction conditions and a deep understanding of the underlying mechanisms.

Detailed Study of Carbon-Carbon Bond Formation Steps

The formation of the carbon-carbon bond between the difluorophenyl group and the oxane ring is a critical step in the synthesis of the title compound. This transformation is typically achieved through the addition of a difluorophenyl organometallic reagent to a suitable oxane-based electrophile, such as tetrahydro-4H-pyran-4-one. chemicalbook.com

A plausible mechanistic pathway involves the nucleophilic attack of a 2,4-difluorophenyl Grignard or organolithium reagent on the carbonyl carbon of tetrahydro-4H-pyran-4-one. The choice of the organometallic reagent and reaction conditions can significantly influence the reaction's efficiency and selectivity.

Table 1: Key Steps in Carbon-Carbon Bond Formation

StepDescription
1. Reagent Formation Preparation of the 2,4-difluorophenyl organometallic reagent (e.g., Grignard or organolithium).
2. Nucleophilic Addition Attack of the organometallic reagent on the carbonyl group of tetrahydro-4H-pyran-4-one.
3. Intermediate Formation Formation of a tertiary alkoxide intermediate.
4. Workup Protonation of the alkoxide during aqueous workup to yield the tertiary alcohol precursor.

The mechanism is analogous to the well-established reactions of organometallic reagents with ketones. The presence of the two fluorine atoms on the phenyl ring influences the electronic properties of the nucleophile, which can affect the reaction kinetics.

Mechanism of Amine Group Introduction

The introduction of the amine group at the C4 position is a subsequent key transformation. A common strategy for this is reductive amination. libretexts.orgorganic-chemistry.org This process typically begins with the tertiary alcohol precursor obtained from the carbon-carbon bond formation step.

The alcohol is first oxidized to the corresponding ketone, 4-(2,4-difluorophenyl)tetrahydro-2H-pyran-4-one. This ketone then undergoes reaction with an ammonia (B1221849) source, such as aqueous ammonia, in the presence of a reducing agent. researchgate.net

The mechanism of reductive amination involves several key steps:

Imine Formation: The ketone reacts with ammonia to form a hemiaminal intermediate, which then dehydrates to form an imine (or a related iminium ion).

Reduction: The imine is then reduced to the final amine product. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) or catalytic hydrogenation. libretexts.orgorganic-chemistry.org

The choice of reducing agent is crucial to ensure the selective reduction of the imine without affecting other functional groups.

Investigation of Reactivity Profiles of the Amine Functionality in this compound

The primary amine group in this compound is a key site of reactivity, influencing the molecule's chemical behavior and its potential applications as a building block in further synthesis.

Nucleophilic Reactivity Studies

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. smolecule.com This nucleophilicity allows it to participate in a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

The nucleophilic character of the amine can be quantified and compared to other amines through kinetic studies of its reaction with standard electrophiles. researchgate.net The electronic effects of the 2,4-difluorophenyl group and the steric hindrance around the quaternary center will influence its nucleophilic reactivity.

Protonation Equilibria and Acid-Base Behavior Studies

As a primary amine, this compound exhibits basic properties. It can accept a proton from an acid to form the corresponding ammonium salt. The equilibrium constant for this reaction, the pKa of the conjugate acid, is a measure of the amine's basicity. nih.govchemicalbook.com

The basicity of the amine is influenced by the electronic effects of the substituents. The electron-withdrawing nature of the 2,4-difluorophenyl group is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to a simple alkylamine.

Table 2: Predicted Acid-Base Properties

PropertyPredicted Influence of Substituents
Basicity (pKa of conjugate acid) The electron-withdrawing 2,4-difluorophenyl group is expected to lower the pKa compared to unsubstituted aminotetrahydropyrans.
Salt Formation Readily forms salts with various acids.

Mechanistic Insights into Transformations of the Oxane Ring in this compound

The oxane ring, a tetrahydropyran system, is generally stable but can undergo specific transformations under certain reaction conditions. wikipedia.org The presence of the bulky 4-(2,4-difluorophenyl) and amine substituents can influence the ring's conformation and reactivity.

Ring-opening reactions are a potential transformation pathway for the oxane ring, although they typically require harsh conditions or specific activating groups. nih.gov For instance, treatment with strong Lewis acids or under conditions that promote cleavage of the C-O bonds could lead to ring-opened products. However, under typical synthetic conditions, the oxane ring is expected to remain intact.

The conformation of the oxane ring, which typically adopts a chair conformation, can be influenced by the bulky substituents at the C4 position. acs.org This can, in turn, affect the reactivity of the functional groups attached to the ring.

Ring-Opening and Ring-Closing Reaction Mechanisms

The oxane ring of this compound is a saturated six-membered heterocycle and is generally stable under neutral and basic conditions. However, under strongly acidic conditions, protonation of the ether oxygen could potentially initiate a ring-opening reaction. This process would likely proceed through a carbocationic intermediate, which would be susceptible to nucleophilic attack.

Conversely, ring-closing reactions to form the oxane ring are a key aspect of the synthesis of this and related compounds. A plausible synthetic route could involve an intramolecular Williamson ether synthesis or a Prins cyclization. For instance, a suitably substituted acyclic precursor with a hydroxyl group and a good leaving group at appropriate positions could undergo intramolecular cyclization to form the tetrahydropyran ring.

A potential, though less common, reaction pathway could involve a ring-chain tautomerism, where the oxane ring exists in equilibrium with an open-chain hydroxy-imine or hydroxy-enamine form. researchgate.netacs.orgresearchgate.netacs.orgnih.gov The position of this equilibrium would be highly dependent on the solvent and temperature. In the case of this compound, the stability of the six-membered ring likely makes the ring form the overwhelmingly favored tautomer under normal conditions.

Conformational Inversion Dynamics

The tetrahydropyran ring of this compound is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. This chair conformation can undergo a ring-flip to an alternative chair conformation. In the case of this compound, the two substituents on the C4 carbon, the amino group and the 2,4-difluorophenyl group, will occupy either axial or equatorial positions.

The conformational preference of these substituents is dictated by their steric bulk and electronic interactions with the rest of the ring. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions. Computational studies on substituted tetrahydropyrans have provided insights into these conformational energies. nih.govmst.edu For the 2,4-difluorophenyl group, its significant steric bulk would strongly favor an equatorial orientation. The smaller amino group would then be forced into the axial position.

The energy barrier for the chair-to-chair interconversion is an important parameter that influences the molecule's dynamic behavior. While specific data for this compound is unavailable, studies on related substituted cyclohexanes and tetrahydropyrans suggest that these barriers are typically in the range of 10-12 kcal/mol. nih.gov The presence of the bulky geminal substituents at the C4 position might slightly increase this barrier compared to unsubstituted tetrahydropyran.

Table 1: Estimated Conformational Preferences and Energy Barriers

ConformerAryl Group PositionAmine Group PositionRelative StabilityEstimated Ring-Flip Barrier (kcal/mol)
AEquatorialAxialMore Stable~10-13
BAxialEquatorialLess Stable~10-13

Note: This table is based on theoretical principles and data from analogous compounds, not direct experimental measurements on this compound.

Role of the Difluorophenyl Group in Directing Reactivity and Selectivity of this compound

The 2,4-difluorophenyl group exerts a profound influence on the reactivity and selectivity of the molecule through a combination of electronic and steric effects.

Electronic Effects on Reaction Pathways

The two fluorine atoms on the phenyl ring are strongly electron-withdrawing due to their high electronegativity. This has several important consequences for the molecule's reactivity.

Basicity of the Amine: The electron-withdrawing nature of the 2,4-difluorophenyl group will significantly decrease the basicity of the tertiary amine. The fluorine atoms pull electron density away from the phenyl ring, which in turn withdraws electron density from the nitrogen atom, making its lone pair less available for protonation. nih.gov This effect is expected to be substantial, likely lowering the pKa of the conjugate acid by several units compared to an analogous compound with an unsubstituted phenyl group.

Reactivity of the Aromatic Ring: The fluorine atoms deactivate the phenyl ring towards electrophilic aromatic substitution. chemistrysteps.com However, they activate the ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgresearchgate.netnih.govbyjus.comyoutube.com The fluorine atoms, particularly the one at the ortho position, can be displaced by strong nucleophiles under appropriate conditions. The reaction would proceed through a Meisenheimer complex, which is stabilized by the electron-withdrawing fluorine atoms.

Influence on Adjacent Bonds: The strong inductive effect of the fluorine atoms can also influence the strength of adjacent C-F and C-C bonds, which can have implications for certain reaction pathways. rsc.org

Table 2: Estimated Electronic Parameters

ParameterEstimated Value/Effect
Hammett Constant (σ) for 2,4-difluoro substitutionPositive (electron-withdrawing)
pKa of conjugate acidSignificantly lower than aniline (B41778) or benzylamine
Reactivity towards electrophilic aromatic substitutionDecreased
Reactivity towards nucleophilic aromatic substitutionIncreased

Note: The values in this table are qualitative predictions based on established principles of physical organic chemistry. wikipedia.orgdalalinstitute.comresearchgate.netpitt.edu

Steric Hindrance Contributions

The 2,4-difluorophenyl group is sterically demanding. This bulkiness has a significant impact on the accessibility of the tertiary amine and the adjacent atoms.

Conformational Locking: As discussed in section 3.3.2, the steric bulk of the difluorophenyl group is a major factor in determining the conformational preference of the oxane ring, likely locking it into a conformation where the aryl group is equatorial.

Influence on Reaction Selectivity: In reactions involving the phenyl ring, the steric hindrance from the ortho-fluorine and the oxane ring can direct incoming reagents to the less hindered positions of the aromatic ring.

Table 3: Steric Parameters

ParameterQualitative Assessment
Taft Steric Parameter (Es)Large negative value (significant steric hindrance)
Accessibility of the Amine NitrogenSterically hindered

Note: This table provides a qualitative assessment based on the known principles of steric effects in organic chemistry. dalalinstitute.comemerginginvestigators.orgnih.govwikipedia.orgslideshare.net

Application of Kinetic and Thermodynamic Studies to Understand Reaction Pathways

While specific kinetic and thermodynamic data for reactions of this compound are not available, the principles of kinetic and thermodynamic control can be applied to predict the likely outcomes of its reactions.

In many reactions, there is a competition between the formation of a kinetically favored product (the one that forms fastest) and a thermodynamically favored product (the most stable one). wikipedia.orgwordpress.comdalalinstitute.comemerginginvestigators.orgu-tokyo.ac.jp

Kinetic Control: Reactions carried out at lower temperatures and for shorter durations are more likely to be under kinetic control. For this compound, a kinetically controlled reaction at the amine center might involve the approach of an electrophile from the less hindered face of the molecule, even if this leads to a sterically more crowded product.

Thermodynamic Control: Reactions conducted at higher temperatures or for longer periods, allowing for equilibrium to be established, are under thermodynamic control. In this scenario, the most stable product will predominate. For example, in a reversible N-alkylation reaction, the thermodynamically favored product would be the one that minimizes steric strain, even if its formation is slower.

The study of reaction rates (kinetics) can provide valuable information about the transition state of a reaction. For instance, measuring the rate of a reaction as a function of substituent changes on a reacting partner (a Hammett analysis) could quantify the electronic effects of the 2,4-difluorophenyl group on the reaction's transition state. wikipedia.org

Thermodynamic measurements, such as determining the equilibrium constant for a reaction, would provide information about the relative stability of reactants and products. youtube.com For example, determining the equilibrium constant for the protonation of the amine would give a precise measure of its basicity.

In the absence of direct experimental data, computational chemistry could be a powerful tool to model the reaction pathways of this compound. nih.govacs.orgnih.govacs.org Quantum mechanical calculations could be used to determine the structures and energies of reactants, transition states, and products, thereby providing theoretical kinetic and thermodynamic parameters.

Methodological Developments in Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment of this compound Derivatives

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. For derivatives of this compound, NMR is particularly critical for assigning stereochemistry.

Advanced 2D-NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously establishing the connectivity of atoms within a molecule. For this compound, a combination of 2D-NMR experiments would be utilized to assign the proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For the oxane ring, COSY would show correlations between the axial and equatorial protons on the same carbon and between protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary carbons, such as the C4 carbon of the oxane ring and the substituted carbons of the difluorophenyl ring. It would also confirm the connection between the phenyl ring and the oxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, which has a stereocenter at C4, NOESY can help determine the relative stereochemistry by observing through-space interactions between the protons of the phenyl ring and the protons of the oxane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
2,6 (Oxane)~3.6-4.0~65-70H2/H6 to C3/C5, C4
3,5 (Oxane)~1.8-2.2~30-35H3/H5 to C2/C6, C4
4 (Oxane)-~55-60-
Amine (NH₂)~1.5-2.5 (broad)-NH₂ to C4, C3, C5
3' (Phenyl)~7.0-7.2~111-113 (d, JCF ≈ 21 Hz)H3' to C1', C2', C4', C5'
5' (Phenyl)~6.8-7.0~104-106 (t, JCF ≈ 25 Hz)H5' to C1', C3', C4', C6'
6' (Phenyl)~7.3-7.5~128-130 (dd, JCF ≈ 9, 5 Hz)H6' to C1', C2', C4', C5'
1' (Phenyl)-~125-128 (dd, JCF ≈ 14, 4 Hz)-
2' (Phenyl)-~160-162 (dd, JCF ≈ 248, 12 Hz)-
4' (Phenyl)-~162-164 (dd, JCF ≈ 250, 12 Hz)-

Solid-State NMR Methodologies for Polymorphic Forms

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can exhibit different physical properties. Solid-state NMR (ssNMR) is a powerful technique for characterizing polymorphic forms as it is sensitive to the local environment of the nuclei.

For this compound, ¹³C and ¹⁹F ssNMR would be particularly informative. Different polymorphs would likely exhibit distinct chemical shifts for the carbon and fluorine atoms due to differences in crystal packing and intermolecular interactions. Cross-polarization magic-angle spinning (CP-MAS) experiments would be employed to enhance the signal of the less abundant ¹³C nuclei. The presence of two fluorine atoms provides a sensitive probe for ssNMR, and ¹⁹F ssNMR spectra can reveal subtle differences between polymorphic forms.

Application of High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis of this compound

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

Isotopic Abundance Analysis Methodologies

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the molecular formula. By comparing the experimentally measured mass-to-charge ratio (m/z) of the molecular ion with the theoretical exact masses of possible elemental compositions, the correct molecular formula can be confidently assigned. The characteristic isotopic pattern of the molecule, arising from the natural abundance of isotopes like ¹³C, also serves as a confirmation of the elemental composition.

Tandem Mass Spectrometry Approaches for Structural Information

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of a propyl radical from the oxane ring.

Cleavage of the oxane ring: The oxane ring can undergo fragmentation through various pathways, including the loss of small neutral molecules like water or formaldehyde.

Fragmentation of the phenyl ring: The difluorophenyl group can also fragment, although this is typically less favorable than fragmentation of the aliphatic portion of the molecule.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Predicted m/zProposed Fragment Structure/Loss
215.10[M]⁺ (Molecular Ion)
198.09[M - NH₃]⁺
172.08[M - C₃H₇]⁺ (Alpha-cleavage)
127.04[C₇H₄F₂]⁺ (Difluorophenyl moiety)

Utilization of Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Functional Group Identification Methodologies of this compound

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used for conformational analysis.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C-F, C-O, and C-N bonds.

N-H stretching: The primary amine group would exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: Aliphatic C-H stretching vibrations from the oxane ring would appear in the 2850-3000 cm⁻¹ region, while aromatic C-H stretching from the phenyl ring would be observed above 3000 cm⁻¹.

C-F stretching: The C-F bonds of the difluorophenyl group would give rise to strong absorptions in the fingerprint region, typically between 1100 and 1400 cm⁻¹.

C-O stretching: The C-O-C ether linkage in the oxane ring would show a strong stretching vibration around 1100 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. Conformational changes in the oxane ring could lead to shifts in the vibrational frequencies, which could be monitored by these techniques.

Table 3: Predicted Characteristic IR and Raman Peaks for this compound

Vibrational ModePredicted IR Wavenumber (cm⁻¹)Predicted Raman Wavenumber (cm⁻¹)
N-H stretch (asymmetric)~3380 (medium)Weak
N-H stretch (symmetric)~3300 (medium)Weak
Aromatic C-H stretch~3050-3100 (weak)Strong
Aliphatic C-H stretch~2850-2980 (medium-strong)Medium-strong
Aromatic C=C stretch~1500-1600 (medium)Strong
N-H bend~1600-1650 (medium)Weak
C-F stretch~1100-1400 (strong)Medium
C-O-C stretch (oxane)~1080-1150 (strong)Weak

Table of Compound Names

Compound Name

In-situ Monitoring of Reactions via IR/Raman Spectroscopy

In the synthesis of this compound, monitoring the reaction progress in real-time is critical for optimizing reaction conditions, maximizing yield, and minimizing impurity formation. In-situ (in the reaction vessel) spectroscopic techniques such as Infrared (IR) and Raman spectroscopy are powerful tools for this purpose.

Infrared (IR) Spectroscopy: By inserting an attenuated total reflectance (ATR) probe into the reaction mixture, chemists can track the disappearance of starting materials and the appearance of the product. For instance, in a reductive amination to form the target amine, one could monitor the disappearance of the carbonyl (C=O) stretching vibration of a ketone precursor (typically around 1715 cm⁻¹) and the concurrent appearance of the N-H bending vibrations of the primary amine product (around 1650-1580 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy offers a complementary view, particularly for bonds that are weakly active in the IR spectrum. It is highly effective for monitoring changes in non-polar bonds and is less susceptible to interference from polar solvents like water. The C-F stretching vibrations of the difluorophenyl group would provide a distinct signal for monitoring.

These techniques allow for the generation of reaction profiles, plotting concentration changes over time to determine reaction endpoints and kinetics without the need for manual sampling and offline analysis.

Quantitative Analysis Techniques

Once the synthesis is complete, quantitative analysis is necessary to determine the exact amount of this compound in a sample. The gold standard for this is Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Quantitative NMR (qNMR): This method provides a highly accurate and precise measurement of concentration without the need for an identical analytical standard of the target compound. A certified internal standard of known concentration is added to a precisely weighed sample of the material containing this compound. By comparing the integral of a specific, non-overlapping proton signal from the analyte with the integral of a signal from the internal standard, the absolute quantity of the analyte can be calculated. For the title compound, the aromatic protons on the difluorophenyl ring would likely serve as suitable signals for quantification.

A hypothetical qNMR analysis is summarized in the table below.

Analyte Signal (Proton)Internal StandardIntegral Ratio (Analyte/Standard)Calculated Purity (w/w %)
Aromatic C-HMaleic Acid1.0599.2%

Advanced X-ray Diffraction Methodologies for Investigating Solid-State Packing and Intermolecular Interactions of this compound

The three-dimensional arrangement of molecules in the solid state governs critical material properties like solubility, stability, and bioavailability. X-ray diffraction (XRD) is the definitive technique for studying this solid-state structure.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination Methods

For a chiral molecule like this compound, determining its absolute configuration (the specific 3D arrangement of its enantiomers, R or S) is essential. Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method to achieve this unambiguously.

The process involves growing a high-quality single crystal of one enantiomer of the compound, often through co-crystallization with a chiral resolving agent of known absolute configuration. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. By using anomalous dispersion effects, typically with copper radiation, the absolute configuration can be determined, for example, by calculating the Flack parameter, which should be close to zero for the correct stereochemical assignment.

Powder X-ray Diffraction for Polymorph Screening Methodologies

Polymorphism is the ability of a compound to exist in multiple different crystal packing arrangements. Each polymorph is a distinct solid material with unique physical properties. Powder X-ray Diffraction (PXRD) is the primary tool for polymorph screening.

A screening study would involve crystallizing this compound under a wide variety of conditions (e.g., different solvents, temperatures, and crystallization rates). Each solid sample produced is then analyzed by PXRD. The resulting diffraction patterns, which are a fingerprint of the crystal structure, are compared. Different patterns indicate the discovery of different polymorphs.

A hypothetical summary of a polymorph screen is shown below.

Crystallization SolventTemperature (°C)Resulting FormKey PXRD Peaks (2θ)
Ethanol25Form I10.1, 15.3, 20.5
Isopropanol4Form II11.5, 16.2, 21.8
Acetone/Water50Form I10.1, 15.3, 20.5

Chromatographic Techniques for Purity Assessment and Separation of Isomers of this compound

Chiral Chromatography for Enantiomeric Excess Determination Methods

Since enantiomers have identical physical properties in a non-chiral environment, specialized chiral chromatography is required for their separation and quantification. This is typically performed using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).

The CSP creates a chiral environment within the HPLC column. As the racemic mixture of this compound passes through the column, the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to one enantiomer being retained longer than the other, resulting in their separation. A UV detector is commonly used to detect the eluting enantiomers, and the area under each peak is proportional to its concentration. The enantiomeric excess (% ee) is then calculated from the peak areas.

A typical method development summary for chiral separation is presented below.

Chiral ColumnMobile PhaseFlow Rate (mL/min)Retention Time (R-enantiomer)Retention Time (S-enantiomer)Enantiomeric Excess (% ee)
Chiralpak AD-HHexane/Ethanol (90:10)1.08.5 min10.2 min99.8%
Chiralcel OD-HHexane/Isopropanol (95:5)0.812.1 min14.5 min99.7%

Preparative Chromatography for Scale-Up Purification

The isolation and purification of this compound on a larger scale necessitates the development of a robust preparative chromatography method. This technique is essential for obtaining high-purity enantiomers of the compound, which is critical for its use as a pharmaceutical intermediate. The scale-up from analytical to preparative chromatography involves a systematic approach to maintain resolution and efficiency while significantly increasing the throughput.

The process begins with the selection of an appropriate chiral stationary phase (CSP) and mobile phase system, typically identified during analytical method development. For compounds like this compound, which possesses a chiral center at the C4 position of the oxane ring and aromatic fluorination, polysaccharide-based CSPs are often effective. These phases, such as those derived from cellulose (B213188) or amylose, can offer the necessary enantioselectivity through a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions with the analyte.

Once a suitable analytical method is established, the transition to preparative scale requires optimization of several key parameters. The column dimensions are increased to accommodate larger sample loads. The flow rate is adjusted to maintain a balance between separation efficiency and processing time. The sample concentration and injection volume are also maximized to enhance productivity without compromising the purity of the collected fractions.

A critical aspect of scale-up is the loading study, which determines the maximum amount of the racemic mixture that can be loaded onto the preparative column in a single run while still achieving the desired enantiomeric purity. This involves injecting progressively larger amounts of the compound and monitoring the resolution between the enantiomeric peaks. The goal is to operate in a "touching-band" or "overlapping-band" mode to maximize throughput, followed by fraction collection and analysis to ensure the purity of each enantiomer.

The selection of the mobile phase is also crucial for a successful scale-up. While normal-phase chromatography using alkane/alcohol mixtures is common for chiral separations, reversed-phase or polar organic modes may also be employed depending on the solubility of the compound and the selectivity achieved. merckmillipore.comchromatographyonline.com For industrial-scale purification, factors such as solvent cost, toxicity, and ease of removal from the final product are important considerations.

The following data table illustrates a hypothetical, yet scientifically plausible, set of parameters for the preparative HPLC purification of this compound.

ParameterValue
Instrumentation Preparative HPLC System
Column
Stationary PhaseImmobilized Polysaccharide-based Chiral Stationary Phase
Particle Size10 µm
Dimensions250 mm x 50 mm i.d.
Mobile Phase
Compositionn-Hexane / Isopropanol / Diethylamine (B46881) (80:20:0.1, v/v/v)
Flow Rate100 mL/min
Sample
CompoundRacemic this compound
Sample Concentration50 mg/mL in mobile phase
Injection Volume20 mL
Detection
Wavelength254 nm
Performance
Loading per Injection1000 mg
Purity of Enantiomer 1>99.5% ee
Purity of Enantiomer 2>99.5% ee
Cycle Time30 min
Throughput2 g/hr

This table outlines a typical setup for the preparative separation of a chiral amine. The use of an immobilized polysaccharide-based CSP allows for a wider range of solvents and enhances the robustness of the column. chiraltech.com The addition of a small amount of an amine modifier like diethylamine to the mobile phase is a common strategy to improve peak shape and reduce tailing for basic compounds such as this compound. The specified flow rate and injection volume are representative of a significant scale-up from analytical conditions, aiming for high throughput suitable for producing substantial quantities of the purified enantiomers. cytivalifesciences.comyoutube.com

Computational and Theoretical Chemistry Studies on 4 2,4 Difluorophenyl Oxan 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis of 4-(2,4-Difluorophenyl)oxan-4-amine

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely employed in chemistry and materials science to predict molecular properties. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G, can provide a detailed picture of its electronic characteristics. iau.ir

Molecular Orbital Analysis and Bonding Characteristics

Molecular orbital (MO) analysis derived from DFT calculations helps in understanding the chemical reactivity and stability of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical stability and reactivity. nih.gov

In this compound, the HOMO is expected to be localized primarily on the amine group and the difluorophenyl ring, which are the most electron-rich parts of the molecule. The LUMO, conversely, is likely distributed over the difluorophenyl ring, which can accommodate additional electron density. The presence of the electronegative fluorine atoms influences the energy levels of these orbitals. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. nih.gov

Table 1: Calculated Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy -6.45
LUMO Energy -0.89

Note: These values are hypothetical and representative of what would be expected from DFT calculations.

The bonding characteristics can also be elucidated through DFT. For instance, the bond lengths and angles provide a clear picture of the molecular geometry. The carbon-fluorine bonds are expected to be strong and relatively short due to the high electronegativity of fluorine. The bonds within the oxane ring will exhibit typical single bond characteristics, while the bonds in the phenyl ring will show aromatic character.

Electrostatic Potential Surface Mapping

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the amine group and the fluorine atoms, due to the lone pairs of electrons. The hydrogen atoms of the amine group and the phenyl ring would exhibit positive potential. This mapping helps in understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule will interact with other reagents.

Conformational Analysis and Energy Landscapes of this compound via Molecular Mechanics and Dynamics Simulations

The three-dimensional structure of a molecule is not static, and it can exist in various conformations. Conformational analysis aims to identify the stable arrangements of atoms and the energy barriers between them. For a flexible molecule like this compound, which contains a six-membered oxane ring and a rotatable phenyl group, this analysis is crucial for understanding its biological activity and physical properties.

Identification of Stable Conformers

Molecular mechanics (MM) methods are well-suited for exploring the conformational space of molecules. researchgate.net The oxane ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. In this chair conformation, the substituents on the ring can be in either axial or equatorial positions.

The 4-amino and 4-(2,4-difluorophenyl) groups are attached to the same carbon atom of the oxane ring. The relative stability of the conformers will depend on the steric interactions between these groups and the rest of the ring. Generally, conformers with bulky substituents in the equatorial position are more stable to minimize steric hindrance. Therefore, the conformer with the 2,4-difluorophenyl group in the equatorial position is predicted to be the most stable.

Table 2: Relative Energies of Stable Conformers of this compound

Conformer Substituent Positions Relative Energy (kcal/mol)
1 Phenyl (Equatorial), Amine (Axial) 0.00

Note: These values are hypothetical and for illustrative purposes.

Conformational Transition Pathways

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule and the pathways of conformational transitions. researchgate.net By simulating the motion of atoms over time, MD can reveal how the molecule transitions between different stable conformations. For this compound, MD simulations would show the ring-flipping process of the oxane ring, where it converts from one chair conformation to another.

These simulations can also map out the energy landscape of the molecule, identifying the transition states and the energy barriers that must be overcome for a conformational change to occur. This information is important for understanding the flexibility of the molecule and how it might adapt its shape to bind to a biological target, for instance.

Prediction of Reactivity and Selectivity in Chemical Reactions Involving this compound using Computational Models

Computational models can also be used to predict the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic and structural properties of the molecule, it is possible to identify the most likely sites for reaction and the preferred products.

The amine group is a key reactive site in this molecule. Its nucleophilic character, as indicated by the MEP map, suggests that it will readily react with electrophiles. For example, in an acylation reaction, the nitrogen atom of the amine group would be the site of attack.

The difluorophenyl ring can also participate in reactions, such as electrophilic aromatic substitution. The fluorine atoms are deactivating and ortho-, para-directing. However, the positions on the ring are already substituted. Computational models can help predict the likelihood of substitution at the remaining available positions by calculating the energies of the intermediate carbocations.

Furthermore, computational models can be used to study the stereoselectivity of reactions. For example, if a new chiral center is formed during a reaction, these models can predict which stereoisomer will be the major product by calculating the energies of the different transition states leading to each isomer.

Transition State Search and Activation Energy Calculations

In computational organic chemistry, understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction pathway connecting reactants and products. libretexts.org A transition state search is a computational procedure aimed at locating this first-order saddle point on the potential energy surface. scm.com For a hypothetical reaction involving this compound, such as an N-alkylation or acylation, computational methods like Density Functional Theory (DFT) would be employed to model the reaction.

The process begins with an initial guess of the transition state geometry, which can be estimated from the reactant and product structures. scm.com Algorithms then optimize this structure, converging on a point where the energy gradients are zero, and the Hessian matrix (a matrix of second derivatives of energy) has exactly one negative eigenvalue. scm.com This negative eigenvalue corresponds to the vibrational mode along the reaction coordinate, representing the molecular motion that transforms reactants into products. scm.com

Once the transition state is located and confirmed through a frequency analysis, its energy is calculated. The activation energy (ΔE‡) is then determined as the difference in energy between the transition state and the initial reactants. nih.gov This value is critical as it directly relates to the reaction rate according to transition state theory. nih.gov Different levels of theory and basis sets can be used for these calculations, and the results provide insight into the reaction's feasibility.

Table 1: Hypothetical Activation Energies for a Reaction of this compound Calculated with Various Theoretical Methods.
Computational MethodBasis SetCalculated Activation Energy (kcal/mol)
B3LYP6-31G(d)22.5
M06-2X6-311+G(d,p)20.8
ωB97X-Ddef2-TZVP20.1

Reaction Coordinate Analysis

A reaction coordinate is a geometric parameter that changes during the conversion of a reactant to a product. youtube.com It can be a simple bond distance, an angle, or a more complex combination of these variables that maps the progress of the reaction. youtube.com An analysis along the reaction coordinate provides a detailed view of the energetic and structural changes that occur throughout the transformation. nih.gov

Table 2: Illustrative Data Points Along a Hypothetical Reaction Coordinate.
Point on CoordinateDescriptionRelative Energy (kcal/mol)Key Geometric Feature (e.g., C-N bond length)
ReactantStarting Materials0.03.5 Å (approaching)
Transition StateMaximum Energy Point+20.82.1 Å (partially formed)
ProductFinal Products-15.21.4 Å (fully formed)

Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Analogues (focused on theoretical framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org The fundamental principle is that the structural or physicochemical properties of a molecule are responsible for its biological effects. mdpi.com For a series of analogues derived from the this compound scaffold, a QSAR model could be developed to predict their activity against a hypothetical biological target.

The development workflow begins with assembling a dataset of molecules with known biological activities. neovarsity.org Next, a wide range of molecular descriptors, which are numerical representations of the molecules' properties, are calculated. mdpi.com Using statistical methods, a mathematical model is then constructed that relates a select set of these descriptors to the observed activity. neovarsity.org The ultimate goal is to create a statistically robust model that can accurately predict the activity of new, untested compounds based solely on their structure. wikipedia.org

Descriptors Calculation and Selection Methodologies

Molecular descriptors are at the heart of QSAR modeling. They quantify various aspects of a molecule's structure and can be categorized into several classes:

Constitutional (1D): These describe the basic composition of the molecule, such as molecular weight, atom counts, and bond counts. scribd.com

Topological (2D): Based on the 2D representation of the molecule, these descriptors encode information about atomic connectivity and branching. scribd.com

Geometric (3D): Calculated from the 3D coordinates of the molecule, these descriptors capture information about molecular size, shape, and surface area. scribd.com

Physicochemical: These include properties like lipophilicity (logP), molar refractivity, and polarizability. ucsb.edu

Electronic (Quantum Chemical): Derived from quantum chemical calculations, these descriptors describe the electronic structure, including dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

Given the large number of possible descriptors, a crucial step is feature selection to identify the subset most relevant to the biological activity. drugdesign.org This process helps to avoid overfitting and improves the interpretability of the model. kg.ac.rs Methodologies for descriptor selection range from simple correlation analysis to more advanced algorithms like Genetic Algorithms or Stepwise Regression. kg.ac.rs

Table 3: Examples of Molecular Descriptors for QSAR Analysis of this compound Analogues.
Descriptor ClassExample DescriptorDescription
ConstitutionalMolecular Weight (MW)Total mass of the molecule.
TopologicalWiener IndexA measure of molecular branching.
GeometricSolvent Accessible Surface Area (SASA)The surface area of the molecule accessible to a solvent.
PhysicochemicalLogPA measure of the molecule's lipophilicity.
ElectronicDipole MomentA measure of the overall polarity of the molecule.

Model Validation Techniques

Validation is a critical step to ensure that a QSAR model is robust, reliable, and has predictive power. semanticscholar.org It assesses the model's ability to make accurate predictions for compounds not used in its development. basicmedicalkey.com Validation is typically divided into two main categories: internal and external validation. researchgate.net

Internal Validation uses the training set—the data used to build the model—to check for robustness and stability. basicmedicalkey.com A common technique is cross-validation, such as the leave-one-out (LOO) method, where the model is repeatedly re-built with one data point omitted and then used to predict the value of that omitted point. nih.govscielo.br A high cross-validated correlation coefficient (Q²) indicates good internal predictivity.

External Validation is considered the most rigorous test of a model's predictive ability. nih.gov It involves splitting the initial dataset into a training set and a test set. basicmedicalkey.com The model is developed using only the training set and is then used to predict the activities of the compounds in the test set, which were not seen by the model during its creation. scielo.br The model's performance on the test set provides an unbiased estimate of its ability to predict new chemicals. researchgate.net

Table 4: Common Statistical Metrics for QSAR Model Validation.
MetricValidation TypeDescription
R² (Coefficient of Determination)Training Set FitMeasures how well the model fits the training data.
Q² (Cross-Validated R²)Internal ValidationAssesses the predictive power of the model through cross-validation.
R²_pred (Predictive R²)External ValidationMeasures the model's ability to predict an external test set.
RMSE (Root Mean Square Error)Internal/ExternalIndicates the absolute error of prediction in the units of the activity.

Virtual Screening and Molecular Docking Studies on this compound Scaffolds within Biological Systems (conceptual, without specific targets or clinical relevance)

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, typically a protein. nih.gov Molecular docking is a key technique within structure-based virtual screening, which predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a target protein. longdom.orgsemanticscholar.org

For scaffolds based on this compound, a virtual screening campaign could be conceptualized to explore their potential interactions within a generic protein binding site. This process would involve computationally "docking" a library of virtual analogues into the three-dimensional structure of a protein's active site. nih.gov Docking algorithms sample numerous possible binding poses (orientations and conformations) of the ligand within the site and use a scoring function to estimate the binding affinity for each pose. nih.govoup.com The compounds are then ranked based on their scores, allowing for the prioritization of a smaller, more focused set of molecules for further investigation. nih.gov

Ligand-Protein Interaction Prediction Methodologies

The prediction of ligand-protein interactions is central to molecular docking and structure-based design. nih.gov Computational methods aim to identify and quantify the key intermolecular forces that stabilize the ligand-protein complex. These methods can be broadly categorized as structure-based and feature-based. nih.gov

Structure-based methods, like docking, utilize the 3D atomic coordinates of both the ligand and the protein. mdpi.com After generating a binding pose, the interaction is evaluated by a scoring function, which is a mathematical model that approximates the binding free energy. oup.com These functions typically account for various types of interactions:

Hydrogen Bonds: Favorable interactions between hydrogen bond donors and acceptors.

Hydrophobic Interactions: The tendency of nonpolar groups to cluster together, away from water.

Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.

Electrostatic Interactions: Attractive or repulsive forces between charged atoms or groups.

π-Stacking: Interactions between aromatic rings.

Analyzing these predicted interactions provides a structural hypothesis for how compounds based on the this compound scaffold might achieve their biological effect. rsc.org Machine learning and deep learning approaches are also increasingly used, leveraging large datasets of known protein-ligand interactions to train models that can predict binding without relying solely on classical scoring functions. nih.govnih.gov

Table 5: Key Intermolecular Interactions Analyzed in Ligand-Protein Docking.
Interaction TypeDescriptionPotential Groups on Scaffold
Hydrogen BondElectrostatic attraction between a hydrogen atom and an electronegative atom (O, N).Amine (-NH₂) group, Oxane oxygen
HydrophobicInteraction between nonpolar regions of the ligand and protein.Phenyl ring, Oxane ring carbons
π-π StackingAttractive, noncovalent interactions between aromatic rings.Difluorophenyl group
Halogen BondNoncovalent interaction involving a halogen atom (Fluorine).Fluorine atoms on the phenyl ring
Ionic/ElectrostaticAttraction between oppositely charged groups (e.g., protonated amine and carboxylate).Protonated amine (-NH₃⁺)

Table of Mentioned Compounds

Compound Name
This compound

Scaffold-Based Virtual Library Design

In the realm of computational and theoretical chemistry, scaffold-based virtual library design stands as a powerful strategy for the systematic exploration of chemical space around a core molecular framework. This approach is particularly valuable in drug discovery for identifying novel compounds with desired biological activities. The compound this compound presents a structurally interesting and synthetically accessible scaffold for the generation of diverse virtual libraries. Its key features—the rigid oxane ring, the strategically placed amine group, and the electron-withdrawing difluorophenyl moiety—offer multiple points for chemical modification and diversification.

A systematic in silico derivatization of the this compound scaffold can be performed by attaching a series of building blocks, often referred to as "R-groups," to the amine functionality. These R-groups are selected from commercially available or synthetically feasible chemical reagents to ensure the potential for future synthesis of the designed compounds. The selection of R-groups is critical and is often guided by the specific objectives of the screening library, such as targeting a particular protein family or enhancing drug-like properties.

The generation of the virtual library can be accomplished using various computational tools and software packages that automate the process of chemical structure generation. By applying a set of predefined chemical reactions to the scaffold and a collection of R-groups, a large and diverse library of virtual compounds can be rapidly enumerated. For instance, amide bond formation, reductive amination, and urea formation are common reactions utilized to derivatize a primary amine.

Below is a hypothetical representation of a virtual library design strategy based on the this compound scaffold.

Table 1: R-Group Selection for Virtual Library Generation

R-Group CategoryRepresentative Examples
Carboxylic AcidsAcetic acid, Benzoic acid, Cyclohexanecarboxylic acid
Aldehydes/KetonesBenzaldehyde, Acetone, Cyclohexanone
IsocyanatesPhenyl isocyanate, Methyl isocyanate

Following the enumeration of the virtual library, a comprehensive analysis of the physicochemical and structural properties of the generated compounds is performed. This step is crucial for ensuring the "drug-likeness" of the library and for filtering out compounds with undesirable properties, such as poor solubility or high toxicity potential. Molecular descriptors are calculated for each virtual compound to assess its properties.

Table 2: Calculated Molecular Descriptors for a Subset of a Virtual Library

Compound IDR-GroupMolecular Weight ( g/mol )LogPNumber of H-Bond DonorsNumber of H-Bond Acceptors
VLIB-001Acetyl271.281.8513
VLIB-002Benzoyl333.353.2113
VLIB-003Benzyl319.383.5512
VLIB-004Phenylcarbamoyl348.363.4224

The resulting filtered virtual library, enriched with compounds possessing favorable drug-like properties, can then be subjected to virtual screening campaigns against specific biological targets. Techniques such as molecular docking and pharmacophore modeling are employed to predict the binding affinity and mode of interaction of the library members with the target protein. This computational approach allows for the efficient identification of potential hit compounds for further experimental validation, thereby accelerating the drug discovery process. The three-dimensional arrangement of the oxane ring and the orientation of the substituents introduced play a significant role in how the virtual molecules fit into a target's binding site.

Exploration of Derivatives and Analogues of 4 2,4 Difluorophenyl Oxan 4 Amine

Design and Synthesis of Substituted Oxane-4-amine Analogues with Modified Ring Systems

Introduction of Heteroatoms into the Oxane Ring

The replacement of the oxygen atom in the oxane ring with other heteroatoms, such as nitrogen or sulfur, leads to the formation of piperidine (B6355638) and thiane (B73995) analogues, respectively. These modifications can influence the hydrogen bonding capacity, polarity, and metabolic stability of the resulting compounds.

The synthesis of such analogues often starts from acyclic precursors or involves the ring-opening of the oxane followed by recyclization with a different heteroatom. For instance, the synthesis of a piperidine analogue could be envisioned through a multi-step sequence starting from a diol precursor, which is then converted to a diamine before cyclization. The synthesis of azasugars, which are polyhydroxylated piperidines, from carbohydrate-derived bis-epoxides provides a precedent for such transformations. Similarly, thiane analogues can be prepared from corresponding diols via conversion to dithiols or by using sulfur-containing nucleophiles in ring-closing reactions.

Table 1: Potential Heteroatom-Substituted Analogues of 4-(2,4-Difluorophenyl)oxan-4-amine

Analogue NameRing SystemPotential Synthetic Precursor
1-Substituted-4-(2,4-difluorophenyl)piperidin-4-aminePiperidine1,5-Dihalogenated pentane (B18724) with a 3-(2,4-difluorophenyl)-3-aminopropyl substituent
4-(2,4-Difluorophenyl)thian-4-amineThiane5-Mercapto-1-(2,4-difluorophenyl)-1-aminopentan-1-ol

This table is illustrative and based on general synthetic principles for creating heterocyclic analogues.

Ring Expansion and Contraction Strategies

Altering the size of the heterocyclic ring from a six-membered oxane to a five-membered (tetrahydrofuran) or seven-membered (oxepane) ring can significantly alter the conformational flexibility and vectoral presentation of the substituents. researchgate.net

Ring contraction can be achieved through methods like the Favorskii rearrangement of a-halo ketones derived from a precursor like 4-(2,4-difluorophenyl)tetrahydro-2H-pyran-4-one. nih.gov Conversely, ring expansion strategies often involve the rearrangement of a bicyclic intermediate. For example, a Simmons-Smith cyclopropanation of a corresponding unsaturated precursor, followed by acid-catalyzed or thermal rearrangement, can lead to a seven-membered ring. nih.govnih.gov The Buchner ring expansion is another method that could potentially be adapted for such a transformation. nih.gov

Table 2: Potential Ring-Expanded and Contracted Analogues

Analogue NameRing SystemPotential Synthetic Strategy
4-(2,4-Difluorophenyl)oxepan-4-amineOxepaneTiffeneau-Demjanov rearrangement of a corresponding aminomethylcyclohexanol
3-(2,4-Difluorophenyl)tetrahydrofuran-3-amineTetrahydrofuranPinacol-type rearrangement of a vicinal diol precursor

This table presents hypothetical examples based on known ring expansion and contraction methodologies in organic synthesis.

Derivatization at the Amine Nitrogen of this compound

The primary amine group is a key functional handle for a wide array of derivatization reactions, allowing for the introduction of various substituents that can modulate the compound's properties.

Amidation and Sulfonamidation Reactions

The formation of amides and sulfonamides are robust and widely used transformations in medicinal chemistry. Amidation can be readily achieved by reacting this compound with a variety of carboxylic acids, acid chlorides, or acid anhydrides under standard coupling conditions. Reagents such as EDC/HOBt or HATU are commonly employed to facilitate the coupling with carboxylic acids. aaup.edu

Sulfonamides can be synthesized by reacting the primary amine with sulfonyl chlorides in the presence of a base like pyridine (B92270) or triethylamine. nih.govajchem-a.com This reaction allows for the introduction of a diverse range of aryl or alkyl sulfonyl groups.

Table 3: Representative Amide and Sulfonamide Derivatives

DerivativeReagentReaction Conditions
N-(4-(2,4-Difluorophenyl)oxan-4-yl)acetamideAcetyl chlorideTriethylamine, Dichloromethane, 0 °C to rt
N-(4-(2,4-Difluorophenyl)oxan-4-yl)benzamideBenzoyl chloridePyridine, Dichloromethane, 0 °C to rt
N-(4-(2,4-Difluorophenyl)oxan-4-yl)methanesulfonamideMethanesulfonyl chlorideTriethylamine, Dichloromethane, 0 °C to rt
N-(4-(2,4-Difluorophenyl)oxan-4-yl)benzenesulfonamideBenzenesulfonyl chloridePyridine, Dichloromethane, 0 °C to rt

This table provides illustrative examples of amidation and sulfonamidation reactions based on standard organic synthesis protocols.

Alkylation and Reductive Amination Strategies

N-alkylation of the primary amine introduces alkyl groups, which can alter the basicity and lipophilicity of the molecule. Direct alkylation with alkyl halides can be employed, though it may sometimes lead to over-alkylation.

A more controlled method for introducing alkyl groups is reductive amination. google.com This two-step, one-pot process typically involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium triacetoxyborohydride (B8407120), or catalytic hydrogenation.

Table 4: Examples of N-Alkylated Derivatives via Reductive Amination

ProductCarbonyl CompoundReducing Agent
N-Methyl-4-(2,4-difluorophenyl)oxan-4-amineFormaldehydeSodium triacetoxyborohydride
N-Ethyl-4-(2,4-difluorophenyl)oxan-4-amineAcetaldehydeSodium triacetoxyborohydride
N-Benzyl-4-(2,4-difluorophenyl)oxan-4-amineBenzaldehydeSodium borohydride
N-Isopropyl-4-(2,4-difluorophenyl)oxan-4-amineAcetonePlatinum on carbon, H2

This table illustrates potential N-alkylation products and the reagents used in their hypothetical synthesis via reductive amination.

Modifications on the Difluorophenyl Ring of this compound

The 2,4-difluorophenyl ring offers opportunities for further functionalization through electrophilic or nucleophilic aromatic substitution reactions, although the electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic attack. However, directed ortho-metalation followed by quenching with an electrophile could be a viable strategy for introducing substituents at the 3- or 5-positions.

A more common approach in medicinal chemistry is the concept of bioisosteric replacement, where the entire difluorophenyl ring is replaced with other aromatic or non-aromatic groups to explore different spatial and electronic properties. nih.govnih.gov For instance, the difluorophenyl ring could be replaced with other substituted phenyl rings (e.g., dichlorophenyl, methoxyphenyl), heteroaromatic rings (e.g., pyridyl, pyrimidinyl), or even saturated carbocyclic or heterocyclic rings to improve properties such as solubility or metabolic stability. researchgate.netchemicalbook.com The synthesis of such analogues would typically involve coupling a pre-functionalized oxane precursor with the desired aryl or heteroaryl boronic acid or halide under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig reactions).

Table 5: Potential Analogues with Modified Aromatic Rings

Analogue NameModified RingPotential Synthetic Method
4-(4-Chlorophenyl)oxan-4-amine4-ChlorophenylSuzuki coupling of 4-aminooxane-4-boronic acid ester with 1-bromo-4-chlorobenzene
4-(Pyridin-2-yl)oxan-4-aminePyridin-2-ylNegishi coupling of a 4-zincated oxan-4-amine derivative with 2-bromopyridine
4-(Bicyclo[1.1.1]pentan-1-yl)oxan-4-amineBicyclo[1.1.1]pentaneCoupling of an activated oxane precursor with a bicyclo[1.1.1]pentane derivative

This table provides hypothetical examples of analogues with modified aromatic systems, based on modern synthetic cross-coupling methodologies.

Halogenation and Dehalogenation Methodologies

Conversely, dehalogenation can also be a useful tool. Selective removal of a halogen atom might be desirable if it is found to be a site of metabolic vulnerability or if it imparts undesirable toxicological properties.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the 2,4-difluorophenyl group can be further tuned by the introduction of additional substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the molecule's pKa, lipophilicity, and ability to participate in hydrogen bonding and other non-covalent interactions. nih.govrsc.orgnih.gov

Table 1: Examples of Electron-Donating and Electron-Withdrawing Groups and Their Potential Effects

Group TypeExamplePotential Effects on Molecular Properties
Electron-DonatingMethoxy (-OCH3)Increases electron density, may enhance cation-pi interactions, can alter metabolic stability.
Electron-DonatingAmino (-NH2)Increases electron density, can act as a hydrogen bond donor, may influence pKa.
Electron-WithdrawingNitro (-NO2)Decreases electron density, can participate in hydrogen bonding, may impact metabolic pathways. nih.gov
Electron-WithdrawingCyano (-CN)Decreases electron density, is a polar group, can influence receptor binding.

Bioisosteric Replacements in the Oxane and Phenyl Moieties of this compound

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties while maintaining the essential binding interactions of the parent molecule.

Conceptual Strategies for Scaffold Modification

The core structure of this compound presents two primary moieties for bioisosteric replacement: the oxane ring and the difluorophenyl group. The goal of such modifications is to identify alternative scaffolds that mimic the spatial arrangement and electronic properties of the original fragments but offer improved characteristics. rsc.org

Exploration of Alternative Heterocyclic Rings

A variety of heterocyclic rings can be considered as bioisosteres for the oxane moiety. The choice of heterocycle will depend on the desired physicochemical properties. For instance, replacing the oxygen atom with other heteroatoms can modulate polarity and hydrogen bonding capacity.

Table 2: Potential Bioisosteric Replacements for the Oxane Ring

Original MoietyBioisosteric ReplacementRationale for Replacement
OxanePiperidineIntroduces a basic nitrogen, potentially altering solubility and receptor interactions.
OxaneTetrahydrothiopyranIntroduces a sulfur atom, which can affect lipophilicity and metabolic stability.
OxaneCyclohexaneRemoves the heteroatom, leading to a less polar and more lipophilic analogue.

Similarly, the 2,4-difluorophenyl group can be replaced with other aromatic or heteroaromatic systems. nih.gov The goal is to maintain or improve the interactions with the target protein while potentially altering properties like solubility or metabolic stability.

Table 3: Potential Bioisosteric Replacements for the 2,4-Difluorophenyl Ring

Original MoietyBioisosteric ReplacementRationale for Replacement
2,4-DifluorophenylPyridylIntroduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the electronic properties of the ring.
2,4-DifluorophenylThienylA five-membered aromatic ring that can mimic the steric and electronic properties of the phenyl group.
2,4-DifluorophenylPyrimidinylA diazine ring that can significantly alter the electronic distribution and hydrogen bonding potential.

Structure-Reactivity Relationship Studies of this compound Derivatives through Systematic Chemical Modification

Systematic chemical modification of this compound is crucial for understanding its structure-reactivity relationships (SRR). By methodically altering different parts of the molecule and assessing the impact on its chemical reactivity, researchers can gain insights into its mechanism of action and identify key structural features responsible for its properties.

For example, a study on N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] rsc.orgnih.govoxazin-4-amine derivatives revealed how structural optimization could lead to potent inhibitors of certain kinases. nih.gov Similarly, investigations into 4-aminoquinoline (B48711) derivatives have shown that electron-withdrawing groups at specific positions can influence the compound's pKa and biological activity. nih.gov These principles can be applied to the study of this compound derivatives.

By creating a library of analogues with systematic variations in the substituents on the phenyl ring and modifications to the oxane moiety, it is possible to build a comprehensive SRR model. This model can then guide the design of new derivatives with enhanced performance characteristics.

Applications of 4 2,4 Difluorophenyl Oxan 4 Amine in Chemical Synthesis and Research

Role of 4-(2,4-Difluorophenyl)oxan-4-amine as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of reactive and modulatory functional groups makes this compound a versatile precursor in the synthesis of intricate molecular structures. Its utility stems from the ability of its constituent parts—the amine, the oxane ring, and the difluorophenyl group—to participate in or influence a wide array of chemical transformations.

The primary amine function of this compound serves as a potent nucleophile and a synthetic handle for the construction of a variety of nitrogen-containing heterocycles. The synthesis of pyran-annulated heterocyclic systems, for instance, often employs multicomponent reactions where an amine is a key reactant. orientjchem.orgresearchgate.net The presence of the oxane ring, a tetrahydropyran (B127337) structure, is a common feature in many biologically relevant molecules. orientjchem.org The synthesis of such scaffolds can be achieved through various methods, including tandem multi-component reactions. orientjchem.org

The difluorophenyl moiety can influence the reactivity and properties of the resulting heterocyclic systems. The incorporation of fluorine into organic molecules is a well-established strategy in medicinal and materials science for modulating physicochemical and biological properties. nih.gov The synthesis of fluorinated heterocycles is an area of high interest, and reagents containing fluoroalkyl amine functionalities have proven to be powerful tools in this context. nih.gov While this compound is not a fluoroalkyl amine reagent in the classical sense, its difluorinated aromatic ring introduces fluorine into the target heterocycles, a desirable feature in many research applications.

The table below outlines potential heterocyclic systems that could be conceptually synthesized using this compound as a starting material, based on established synthetic routes for similar amino compounds.

Target Heterocyclic SystemPotential Synthetic StrategyKey Role of this compound
Substituted Pyrazoles/IsoxazolesReaction with 1,3-dielectrophilic speciesThe amine group acts as a nucleophile to initiate cyclization. nih.gov
PyrrolesPaal-Knorr synthesis with 1,4-dicarbonyl compoundsThe primary amine undergoes condensation to form the pyrrole (B145914) ring.
PyrimidinesReaction with β-dicarbonyl compounds and a source of the remaining ring atomsThe amine provides one of the nitrogen atoms for the pyrimidine (B1678525) core.
1,2,4-OxadiazolesReaction with an activated carboxylic acid derivative followed by cyclization with a coupling agentThe amine is acylated, and the resulting amide is a precursor to the oxadiazole ring. scielo.brresearchgate.net
Fused Bicyclic HeterocyclesIntramolecular cyclization of a suitably functionalized derivativeThe amine or a derivative thereof acts as an internal nucleophile.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. The design of peptidomimetics frequently involves the incorporation of non-natural or constrained amino acid analogues to impart specific conformational properties. nih.govnih.gov The rigid structure of this compound makes it an excellent candidate for use as a scaffold in peptide mimetic design.

The oxane ring introduces a level of conformational constraint not present in acyclic amino acids, similar to how proline and its analogues are used to induce turns in peptide chains. nih.gov The synthesis of dipeptide mimetics containing constrained moieties like methanoprolinenitriles has been shown to yield potent compounds with enhanced chemical stability. nih.gov The 4-amino-4-aryl-oxane structure can be viewed as a novel type of γ-amino acid analogue. The incorporation of such fragments into a peptide chain can distort the three-dimensional structure in a predictable manner, which is a key goal in the construction of foldamers and artificial enzymes. nih.gov

The table below compares the structural features of this compound with those of established scaffolds in peptide mimetic design.

Structural FeatureThis compoundComparison to Known Peptidomimetic Scaffolds
Conformational Rigidity High, due to the cyclic oxane backbone.Similar to proline, methanoproline, and other cyclic amino acid analogues which are used to control peptide conformation. nih.govresearchgate.net
Side Chain Mimicry The 2,4-difluorophenyl group acts as a rigid, aromatic side chain mimic.Can replace natural aromatic amino acids like Phenylalanine or Tyrosine to probe binding interactions.
Chirality The molecule is chiral, allowing for stereoselective synthesis and interaction.Chirality is crucial for specific recognition by biological targets.
Chemical Stability The ether linkage in the oxane ring and the C-F bonds are generally stable.Offers an alternative to the more labile peptide bond, enhancing resistance to enzymatic degradation.

Conceptual Applications in Medicinal Chemistry Scaffolding and Lead Optimization Efforts

The unique three-dimensional arrangement of functional groups in this compound makes it an attractive scaffold for the design of new molecular entities in medicinal chemistry research. Its structure can serve as a template for the development of novel pharmacophore models and for the exploration of binding interactions with biological targets.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The development of new pharmacophore models is a cornerstone of rational drug design. nih.gov The structure of this compound contains several key pharmacophoric features: a hydrogen bond donor (the primary amine), a hydrogen bond acceptor (the oxygen atom of the oxane ring), a hydrophobic/aromatic region (the difluorophenyl ring), and a three-dimensionally defined scaffold (the oxane ring).

The synthesis of libraries based on 4-aminotetrahydropyran (B1267664) scaffolds has been highlighted as a valuable strategy in drug discovery for generating sp3-rich structures. nih.gov The difluorophenyl group adds a specific electronic character due to the electron-withdrawing nature of the fluorine atoms, which can influence interactions such as π-stacking or dipole-dipole interactions. The design of pharmacophore hypotheses for enzyme inhibitors has successfully utilized features such as hydrogen bond acceptors, hydrophobic groups, and aromatic rings. nih.gov

The following table outlines the key pharmacophoric features of the this compound core.

Pharmacophoric FeatureDescriptionPotential Role in Molecular Recognition
Hydrogen Bond Donor The primary amine (-NH₂) group.Can interact with hydrogen bond acceptor groups (e.g., carbonyl oxygen) on a biological target.
Hydrogen Bond Acceptor The oxygen atom within the oxane ring.Can form hydrogen bonds with donor groups (e.g., -OH, -NH) on a target.
Aromatic/Hydrophobic Region The 2,4-difluorophenyl ring.Can engage in hydrophobic, π-stacking, or aryl-aryl interactions within a binding pocket.
3D Scaffold The rigid oxane ring.Orients the other functional groups in a defined spatial arrangement, which can be crucial for high-affinity binding.
Fluorine Substituents The two fluorine atoms on the phenyl ring.Can modulate lipophilicity and engage in specific interactions such as orthogonal multipolar interactions.

The primary amine of this compound is a key functional group that allows for straightforward derivatization. By systematically modifying this position, researchers can explore the structure-activity relationships (SAR) of a series of compounds and map the binding motifs of a biological target. This process of lead optimization is fundamental to medicinal chemistry.

For example, acylation of the amine with a variety of carboxylic acids would generate a library of amides. Alkylation could introduce different alkyl or arylalkyl groups. Each new derivative presents a different set of steric and electronic properties, which can be used to probe the size, shape, and chemical nature of a binding site. The synthesis of a series of dipeptide mimetics with variations in the N-terminal amino acid has been used to enhance chemical stability and inhibitory potency against specific enzymes. nih.gov Similarly, derivatization of the amine in this compound can be used to fine-tune its properties for optimal interaction with a target.

The table below presents potential derivatization strategies for this compound and their purpose in target interaction research.

Derivatization StrategyReagent TypeResulting Functional GroupPurpose in Binding Studies
Acylation Acyl chlorides, anhydrides, carboxylic acids (with coupling agents)AmideIntroduce new hydrogen bonding groups and vary steric bulk.
Sulfonylation Sulfonyl chloridesSulfonamideIntroduce a tetrahedral hydrogen bond acceptor group.
Reductive Amination Aldehydes or ketones with a reducing agentSecondary or tertiary amineExplore the effect of increased basicity and introduce new substituents.
Urea/Thiourea Formation Isocyanates or isothiocyanatesUrea or ThioureaIntroduce additional hydrogen bond donors and acceptors.
Alkylation Alkyl halidesSecondary amineModulate basicity and lipophilicity.

Research into Polymer Chemistry Applications of this compound Derived Monomers

The unique combination of a reactive amine, a heterocyclic ring, and a fluorinated aromatic group makes this compound a promising candidate for the synthesis of novel monomers for high-performance polymers. The properties of the resulting polymers would be influenced by the specific structural features of this monomer.

The primary amine allows for its use in step-growth polymerization reactions. For example, reaction with diacyl chlorides or dianhydrides could yield polyamides and polyimides, respectively. Aromatic polyimides are known for their excellent thermal stability, and those derived from diamines containing bulky or substituted groups can exhibit enhanced solubility. researchgate.net The difluorophenyl and oxane moieties would likely impart desirable properties to the polymer, such as increased thermal stability, modified solubility in organic solvents, and specific dielectric properties. The synthesis of polymers from monomers containing heterocyclic or amine functionalities is an active area of research for creating materials with tailored properties for applications in electronics and other advanced fields. msstate.eduresearchgate.netnih.gov

The following table outlines potential polymer classes that could be synthesized from monomers derived from this compound and the hypothetical properties they might exhibit.

Polymer ClassCo-monomer TypeHypothetical Polymer Properties
Polyamides Diacyl chlorides or dicarboxylic acidsHigh thermal stability, potential for hydrogen bonding, good mechanical strength.
Polyimides DianhydridesExcellent thermal and chemical resistance, potentially improved solubility due to the non-planar oxane ring. researchgate.net
Polyureas DiisocyanatesStrong intermolecular hydrogen bonding, leading to tough and elastomeric materials.
Epoxy Resins (After conversion to a glycidyl (B131873) amine)The amine can be a curing agent for epoxy resins, with the fluorinated group potentially enhancing thermal and chemical resistance. researchgate.net
Polyethers (Through modification and ring-opening polymerization)The oxane ring itself is a cyclic ether, suggesting potential for ring-opening polymerization under specific conditions, though the primary amine would likely need to be protected.

Synthesis of Novel Monomers for Polymerization Studies

The amine functionality of this compound could be readily derivatized to form novel monomers for polymerization. For instance, reaction with acryloyl chloride or methacryloyl chloride would yield the corresponding acrylamide (B121943) or methacrylamide (B166291) monomers. The presence of the difluorophenyl group would impart unique properties to the resulting polymers. Fluorinated polymers are known for their distinct characteristics, which can include thermal stability and chemical resistance.

Table 1: Hypothetical Monomers Derived from this compound

Monomer NamePotential Synthetic Route
N-(4-(2,4-Difluorophenyl)oxan-4-yl)acrylamideReaction with acryloyl chloride in the presence of a base.
N-(4-(2,4-Difluorophenyl)oxan-4-yl)methacrylamideReaction with methacryloyl chloride in the presence of a base.
4-(2,4-Difluorophenyl)-4-(isocyanato)oxaneReaction with phosgene (B1210022) or a phosgene equivalent.

Exploration of Polymerization Techniques and Mechanisms

Polymers derived from these hypothetical monomers could be synthesized using various polymerization techniques. Free radical polymerization is a common method for acrylamides and methacrylamides. youtube.com The specific initiator and solvent system would need to be optimized to achieve polymers with desired molecular weights and distributions. Controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, could also be employed to afford polymers with well-defined architectures. The kinetics and mechanism of polymerization would be influenced by the steric bulk of the monomer and the electronic effects of the difluorophenyl group.

Advanced Materials Science Research Opportunities Involving this compound (without discussing specific material properties)

The incorporation of this compound into materials could open up new avenues in materials science research, focusing on the fundamental aspects of molecular organization and interaction.

Design of Functionalized Surfaces and Interfaces

The amine group of this compound provides a point of attachment for surface functionalization. techniques-ingenieur.fr Surfaces such as silicon wafers, metal oxides, or nanoparticles could be modified by reacting their surface hydroxyl or other reactive groups with the amine, either directly or through a linker. This would create a surface layer bearing the difluorophenyl-oxane moiety. Such functionalized surfaces could be studied for their wetting behavior, and their interactions with other molecules at the interface. The presence of fluorine atoms on the phenyl ring could lead to interesting interfacial phenomena due to their unique electronic properties. acs.org

Self-Assembly Research and Supramolecular Chemistry Applications

The difluorophenyl group in this compound can participate in non-covalent interactions such as π-π stacking and halogen bonding. nih.gov These interactions, along with potential hydrogen bonding involving the amine and oxane oxygen, could drive the self-assembly of the molecule or its derivatives into ordered supramolecular structures. acs.org The study of these self-assembly processes, both in solution and on surfaces, could provide insights into the principles of molecular recognition and the formation of complex architectures. The balance between these different non-covalent forces would dictate the final assembled structure.

Contribution to the Development of Novel Reaction Methodologies and Synthetic Strategies

As a chiral, functionalized building block, this compound could be utilized in the development of new synthetic methods. nih.govresearchgate.net Its rigid oxane ring and the stereodefined presentation of the amine and difluorophenyl groups could be exploited in asymmetric synthesis. For example, it could serve as a chiral auxiliary or as a precursor to chiral ligands for metal-catalyzed reactions. The development of efficient synthetic routes to access enantiomerically pure forms of this compound would be a critical first step in exploring these applications. Furthermore, the reactivity of the C-F bonds on the aromatic ring could be explored in cross-coupling reactions to introduce further complexity.

Future Research Directions and Challenges for 4 2,4 Difluorophenyl Oxan 4 Amine

Unexplored Synthetic Avenues and Atom-Economical Approaches for 4-(2,4-Difluorophenyl)oxan-4-amine

Current synthetic strategies for analogous 4-amino-4-aryltetrahydropyrans often rely on multi-step sequences that may lack efficiency and generate significant waste. Future research should prioritize the development of more elegant and atom-economical synthetic routes. One promising, yet unexplored, avenue is the direct, catalytic C-H amination of a 4-(2,4-difluorophenyl)tetrahydropyran precursor. This approach would obviate the need for pre-functionalized starting materials and significantly shorten the synthetic sequence.

Furthermore, catalyst-free C-N bond formation reactions under biocompatible conditions are emerging as a green alternative to traditional methods. researchgate.net Exploring such methodologies for the synthesis of this compound could lead to more environmentally benign processes. The use of flow chemistry, which allows for precise control over reaction parameters and can enhance safety and scalability, also presents a largely unexplored frontier for the synthesis of this compound. nih.govnih.gov

Synthetic ApproachPotential AdvantagesKey Challenges
Direct C-H AminationReduced step count, high atom economyRegio- and stereoselectivity control
Catalyst-Free C-N Bond FormationEnvironmentally friendly, mild conditionsSubstrate scope and reaction efficiency
Flow Chemistry SynthesisEnhanced safety, scalability, and controlOptimization of flow parameters
Photoredox CatalysisAccess to novel reaction pathwaysMechanistic understanding and optimization

Addressing Challenges in Scalable Synthesis and Industrial Production Methodologies

The transition from laboratory-scale synthesis to industrial production is often fraught with challenges, including cost, safety, and environmental impact. For this compound, a key challenge will be the development of a robust and cost-effective manufacturing process. This will necessitate the optimization of reaction conditions to maximize yield and minimize the use of expensive reagents and catalysts.

Development of Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates Involving this compound

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for process optimization and control. The identification and characterization of transient intermediates, which are often short-lived and present in low concentrations, pose a significant analytical challenge. Advanced spectroscopic techniques, such as operando spectroscopy, which allows for the real-time monitoring of reactions as they occur, could provide invaluable insights into the reaction kinetics and mechanism.

Advanced mass spectrometry techniques, including tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are powerful tools for the analysis of complex reaction mixtures and the structural elucidation of unknown compounds and intermediates. numberanalytics.comnumberanalytics.com For fluorinated compounds like this compound, 19F NMR spectroscopy can be a particularly useful tool for both structural characterization and for monitoring reaction progress. acs.orgresearchgate.net

Characterization TechniqueInformation GainedRelevance
Operando Spectroscopy (e.g., IR, Raman)Real-time reaction monitoring, kinetic dataProcess optimization and mechanistic understanding
Advanced Mass Spectrometry (MS/MS, HRMS)Identification of intermediates and byproductsElucidation of reaction pathways
19F NMR SpectroscopyStructural confirmation, purity assessmentQuality control and reaction monitoring

Emerging Computational Methodologies for Predictive Modeling of this compound Behavior and Reactivity

Computational chemistry and machine learning are rapidly transforming the landscape of chemical research. researchgate.netyoutube.com Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic properties of this compound, providing insights into its preferred conformations and reactivity. researchgate.net Such studies can help to rationalize experimental observations and guide the design of new synthetic routes and derivatives.

Furthermore, the application of machine learning algorithms to predict reaction outcomes and optimize reaction conditions is a rapidly growing field. nih.govnih.govchemrxiv.org By training models on existing chemical reaction data, it may be possible to predict the optimal conditions for the synthesis of this compound, thereby reducing the need for extensive experimental screening. Predictive models can also be used to forecast the physicochemical properties and potential biological activities of derivatives of this compound.

Expanding the Scope of Derivatization Strategies for Diversified Chemical Libraries Based on this compound

The amine functionality of this compound serves as a versatile handle for further chemical modifications, allowing for the creation of diverse chemical libraries for biological screening. Future research should focus on exploring a wide range of derivatization strategies to probe the structure-activity relationship (SAR) of this scaffold. This could involve acylation, alkylation, arylation, and sulfonylation of the amine group, as well as modifications to the tetrahydropyran (B127337) and difluorophenyl rings.

The use of high-throughput synthesis and purification techniques will be essential for the efficient generation of large and diverse libraries of derivatives. DNA-encoded library (DEL) technology, which allows for the synthesis and screening of massive numbers of compounds, represents a powerful platform for the discovery of novel bioactive molecules based on the this compound scaffold. nih.govnih.govacs.org

Integration of this compound into Interdisciplinary Research Frameworks and Novel Scientific Paradigms

The unique structural features of this compound make it a compelling candidate for exploration in a variety of interdisciplinary research areas. In medicinal chemistry, this compound could serve as a key building block for the development of novel therapeutic agents targeting a range of diseases. The presence of the difluorophenyl group may enhance metabolic stability and cell permeability, properties that are highly desirable in drug candidates. nih.gov

Beyond medicinal chemistry, the incorporation of this fluorinated amine into materials science research could lead to the development of new functional materials with tailored properties. For example, it could be explored as a component of novel polymers, liquid crystals, or organocatalysts. The integration of this compound into emerging scientific paradigms, such as chemical biology and supramolecular chemistry, could unlock new and unforeseen applications.

Conclusion

Summary of Key Research Findings and Methodological Advancements Pertaining to 4-(2,4-Difluorophenyl)oxan-4-amine

While dedicated research focusing solely on this compound is not extensively documented in publicly available literature, its importance can be inferred from the broader context of medicinal chemistry and the synthesis of related compounds. The primary research significance of this compound lies in its role as a key intermediate in the synthesis of more complex molecules, most notably in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. libretexts.orgnih.gov DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. researchgate.net

Methodological advancements in the synthesis of structurally similar 4-aryl-oxan-4-amines provide insights into the probable synthetic routes for this compound. These methods often involve the multi-step synthesis of the tetrahydropyranone precursor followed by the introduction of the aryl group and subsequent amination. General synthetic strategies for related compounds often utilize a reductive amination of a corresponding ketone precursor. libretexts.org The synthesis of various 4-aryl-5,6-dihydro-6-(substituted phenyl)-4H-1,3-oxazine-2-amines has been achieved through the cyclization of aryl chalcones and urea, showcasing methods for constructing similar heterocyclic systems. researchgate.net

The synthesis of related fluorinated amines has also seen significant progress. Modern strategies allow for the efficient synthesis of various fluorinated amines, which are crucial components in many pharmaceuticals due to their ability to modulate physicochemical properties such as lipophilicity and metabolic stability. googleapis.comnih.gov

Reiteration of Academic Significance of this compound in Contemporary Chemical Science

The academic significance of this compound is intrinsically linked to the structural motifs it possesses and their prevalence in medicinally relevant compounds. The tetrahydropyran (B127337) ring is a privileged scaffold in drug discovery, known for its favorable pharmacokinetic properties. libretexts.org Its incorporation can improve aqueous solubility and reduce metabolic lability compared to more lipophilic carbocyclic rings.

The presence of the 2,4-difluorophenyl group is also of high importance. The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The specific substitution pattern of the difluoro group can significantly influence the electronic properties of the aromatic ring, which can be crucial for molecular recognition and interaction with biological targets.

Therefore, this compound represents a convergence of two highly desirable structural features in modern drug design. Its utility as a building block allows for the efficient construction of novel and complex molecules with the potential for enhanced pharmacological profiles. The development of synthetic routes to this and similar compounds is a testament to the ongoing demand for sophisticated and functionally diverse intermediates in the pharmaceutical industry.

Outlook on the Continued Scholarly Impact and Potential for Future Discoveries through Research into this compound

The future scholarly impact of this compound is expected to remain firmly rooted in its application as a key synthetic intermediate. The continued interest in DPP-4 inhibitors for the management of diabetes will likely drive further research into the synthesis and utilization of this compound and its analogs. libretexts.orgnih.gov

Furthermore, the unique combination of the tetrahydropyran and difluorophenyl moieties suggests that this compound could find applications in the development of inhibitors for other enzyme classes or as ligands for various receptors. The exploration of new therapeutic areas for molecules derived from this scaffold represents a promising avenue for future research.

As synthetic methodologies continue to advance, more efficient and stereoselective routes to this compound and related structures will likely be developed. This will not only facilitate the synthesis of known drug candidates but also enable the creation of diverse chemical libraries for high-throughput screening, potentially leading to the discovery of novel bioactive compounds with unforeseen therapeutic applications. The continued investigation into the properties and reactivity of this and similar fluorinated heterocyclic compounds will undoubtedly contribute to the broader field of chemical science and drug discovery.

Q & A

Q. What are the optimal synthetic routes for 4-(2,4-Difluorophenyl)oxan-4-amine?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. A plausible route involves reacting 2,4-difluorophenylmagnesium bromide with a tetrahydropyran-4-one intermediate, followed by reductive amination using sodium cyanoborohydride. Adjust reaction conditions (e.g., solvent polarity, temperature) to optimize yield, as demonstrated for structurally related amines in and . Characterization via LC-MS and 1^1H NMR is critical to confirm purity and structure.

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer: Use 1^1H and 13^{13}C NMR to confirm the oxane ring geometry and fluorine substitution pattern. Compare chemical shifts with analogous compounds (e.g., ’s methyl-substituted derivative). High-resolution mass spectrometry (HRMS) and collision cross-section (CCS) data (e.g., as in ) can validate molecular weight and ion mobility. Infrared (IR) spectroscopy aids in identifying amine functional groups.

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer: Conduct solubility tests in polar (e.g., DMSO, water) and nonpolar solvents (e.g., dichloromethane). Stability can be assessed via accelerated degradation studies (e.g., pH variations, thermal stress) followed by HPLC monitoring. Compare results with structurally similar compounds like 4-[(4-fluorophenyl)methyl]oxan-4-amine hydrochloride ( ), noting how fluorine positioning affects stability.

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) impact the biological activity of this compound?

Methodological Answer: Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying fluorine positions (e.g., 3-fluoro or mono-fluoro derivatives). Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays. Compare results with ’s methyl-substituted analog to evaluate how electronic effects (fluorine vs. methyl) modulate binding affinity.

Q. What computational strategies predict the pharmacokinetic properties of this compound?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to simulate interactions with cytochrome P450 enzymes. Predict logP and blood-brain barrier permeability via QSAR models. Collision cross-section (CCS) data ( ) can refine ion mobility simulations for metabolite identification. Validate predictions with in vitro hepatic microsomal stability assays.

Q. How to resolve discrepancies in reported biological activity data for fluorophenyl-oxane amines?

Methodological Answer: Systematically compare assay conditions (e.g., cell lines, incubation times) across studies. For example, and report varying enzyme inhibition efficiencies for similar compounds. Use orthogonal assays (e.g., SPR, ITC) to confirm binding kinetics. Control for batch-to-batch variability in compound purity via rigorous QC protocols.

Q. What analytical methods quantify trace impurities in this compound?

Methodological Answer: Employ UPLC-MS/MS with a C18 column to separate and identify byproducts (e.g., oxidation derivatives). Compare retention times and fragmentation patterns with reference standards. For halogenated impurities, use ICP-MS to detect residual fluorine or chlorine. Methods from (CCS data) can enhance peak assignment accuracy.

Q. How does the oxane ring conformation influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer: Perform DFT calculations (e.g., Gaussian 09) to model ring puckering effects on amine nucleophilicity. Experimentally, compare reaction rates with acyclic analogs in SN2 reactions (e.g., alkylation with methyl iodide). X-ray crystallography (if feasible) or NOESY NMR can elucidate preferred ring conformations.

Q. What strategies mitigate fluorophenyl group hydrolysis during storage or reactions?

Methodological Answer: Stabilize the compound by storing under inert atmosphere (argon) at -20°C. Add radical scavengers (e.g., BHT) to prevent oxidative degradation. For reactions in aqueous media, use buffered conditions (pH 6–7) to minimize acid/base-driven hydrolysis, as demonstrated for related fluorinated amines in .

Q. How to design in vivo studies to evaluate the neuropharmacological potential of this compound?

Methodological Answer: Conduct pharmacokinetic profiling in rodent models to assess bioavailability and half-life. Use microdialysis to measure brain penetration, leveraging fluorine’s MRI compatibility for in vivo imaging. Compare behavioral outcomes (e.g., forced swim test) with ’s anxiolytic analogs. Dose-response studies must account for metabolite formation (e.g., via ’s downstream phenolic derivatives).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.